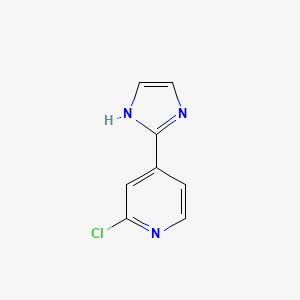

2-Chloro-4-(1H-2-imidazolyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

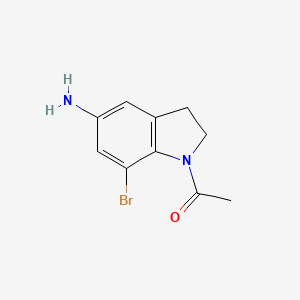

2-Chloro-4-(1H-2-imidazolyl)pyridine (CIP) is a heterocyclic compound that belongs to the pyridine family. It has a molecular formula of C8H6ClN3 and a molecular weight of 179.6 g/mol .

Synthesis Analysis

The synthesis of imidazoles, including compounds like CIP, has seen recent advances. These heterocycles are key components to functional molecules used in a variety of applications . One method involves the cyclization of amido-nitriles, which proceeds via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis

The InChI code for 2-Chloro-4-(1H-2-imidazolyl)pyridine is 1S/C8H6ClN3/c9-7-5-6 (1-2-10-7)8-11-3-4-12-8/h1-5H, (H,11,12) and the InChI key is CPGZPMXRPORCSW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound has a molecular weight of 179.61 .Applications De Recherche Scientifique

Analgesic and Anti-inflammatory Applications

This compound exhibits significant analgesic (pain-relieving) and nonsteroidal anti-inflammatory properties, making it a potential candidate for the development of new pain management drugs . Its mechanism of action is likely related to the modulation of inflammatory pathways, providing relief from symptoms without the side effects associated with steroids.

Antidepressant Effects

Research indicates that derivatives of 2-Chloro-4-(1H-2-imidazolyl)pyridine may have antidepressant effects . This opens up possibilities for its use in treating mood disorders, where it could contribute to the synthesis of compounds that interact with neurotransmitter systems involved in mood regulation.

Cardiovascular Therapeutics

The compound has shown promise in the development of cardiotonic agents, which strengthen heart contractions, and antiarrhythmic drugs, which are used to treat irregular heartbeats . Its unique structure could lead to new medications that manage various cardiovascular conditions more effectively.

Gastrointestinal Treatments

In the realm of gastrointestinal research, 2-Chloro-4-(1H-2-imidazolyl)pyridine has demonstrated antisecretory activity, suggesting its utility in treating conditions like acid reflux or peptic ulcers . It may contribute to the creation of drugs that regulate acid secretion in the stomach.

Antihypertensive Agents

This compound is a precursor in synthesizing angiotensin II receptor antagonists , which exhibit hypotensive (blood pressure-lowering) activity . Such drugs are crucial for managing hypertension and reducing the risk of heart disease and stroke.

Antimicrobial and Antiviral Properties

The antimicrobial and antiviral activities of 2-Chloro-4-(1H-2-imidazolyl)pyridine make it a valuable starting point for developing treatments against various infections . Its structure can be modified to target specific pathogens, offering a pathway to new antibiotics and antivirals.

Agricultural Applications

In agriculture, derivatives of this compound are used for treating broad-leaved plant shoots and controlling rodent populations . Its effectiveness in these areas could lead to safer and more efficient agricultural practices.

Synthesis of Heterocyclic Compounds

Finally, 2-Chloro-4-(1H-2-imidazolyl)pyridine serves as a key starting material in the synthesis of heterocyclic compounds . These compounds are essential in the search for new biologically active substances, with applications ranging from pharmaceuticals to materials science.

Safety and Hazards

Mécanisme D'action

Target of Action

It’s worth noting that imidazole derivatives have been widely studied for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Mode of Action

One study suggests that a compound with a similar structure has shown potent in vitro antipromastigote activity, which might be due to its fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways, depending on their specific molecular structure and the biological system in which they are active .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound, its therapeutic effectiveness, and its potential for side effects .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, which can result in various molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can significantly affect the action of a compound .

Propriétés

IUPAC Name |

2-chloro-4-(1H-imidazol-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-7-5-6(1-2-10-7)8-11-3-4-12-8/h1-5H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGZPMXRPORCSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C2=NC=CN2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647315 |

Source

|

| Record name | 2-Chloro-4-(1H-imidazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-4-(1H-imidazol-2-yl)pyridine | |

CAS RN |

1006589-03-2 |

Source

|

| Record name | 2-Chloro-4-(1H-imidazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292615.png)

![3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292616.png)

![6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292619.png)

![6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1292620.png)

![4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292621.png)

![4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292622.png)

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292637.png)

![3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292640.png)